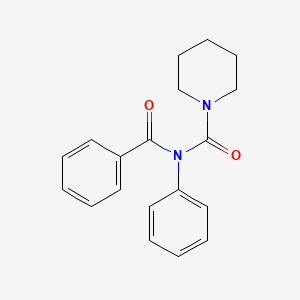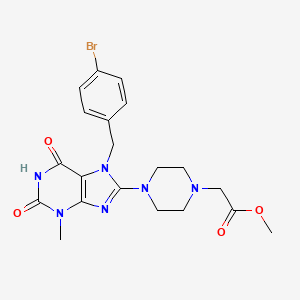![molecular formula C26H20Cl2N2O3 B2555019 4'-(2,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1212332-83-6](/img/structure/B2555019.png)
4'-(2,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(2,4-Dichlorophenyl)-1’-methyl-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2,4-Dichlorophenyl)-1’-methyl-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. One common method involves the use of palladium-catalyzed reactions to introduce the dichlorophenyl group . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.
化学反应分析
Types of Reactions
4’-(2,4-Dichlorophenyl)-1’-methyl-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
科学研究应用
作用机制
The mechanism of action of 4’-(2,4-Dichlorophenyl)-1’-methyl-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in cell proliferation and inflammation .
相似化合物的比较
Similar Compounds
- 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide
- cis-3,4-Diphenylpyrrolidine derivatives
Uniqueness
4’-(2,4-Dichlorophenyl)-1’-methyl-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione stands out due to its unique structural features, which contribute to its diverse biological activities. The presence of the indole nucleus, combined with the dichlorophenyl and pyrrolidine groups, provides a distinct chemical profile that differentiates it from other similar compounds .
属性
InChI |
InChI=1S/C26H20Cl2N2O3/c1-30-13-19(16-11-10-15(27)12-20(16)28)25(14-33-22-9-5-2-6-17(22)23(25)31)26(30)18-7-3-4-8-21(18)29-24(26)32/h2-12,19H,13-14H2,1H3,(H,29,32) |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNZTPLNXDWVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=C(C=C(C=C6)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2554936.png)
![1-{8-Oxa-2-azaspiro[4.5]decan-2-yl}prop-2-en-1-one](/img/structure/B2554937.png)
![1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2554941.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2554942.png)
![Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2554945.png)




![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)



![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2554956.png)
